molecular formula C18H21FN2O2 B2761634 4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione CAS No. 1436112-14-9

4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione

Cat. No.: B2761634
CAS No.: 1436112-14-9
M. Wt: 316.376
InChI Key: OBQFYTRJDBYDEM-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a methyl group, and a prop-2-ynylpiperazinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzene, undergoes a Friedel-Crafts acylation to introduce the butane-1,4-dione moiety.

    Introduction of the Piperazine Ring: The intermediate is then reacted with 4-prop-2-ynylpiperazine under nucleophilic substitution conditions.

    Final Assembly: The resulting compound is subjected to further purification and characterization to obtain the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Key considerations include the availability of starting materials, reaction scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes.

    Substitution: Various substituted piperazines.

Scientific Research Applications

4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione
  • 4-(3-Bromophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione
  • 4-(3-Methylphenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione

Uniqueness

The presence of the fluorine atom in 4-(3-Fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione distinguishes it from its analogs, potentially offering unique pharmacological properties such as increased metabolic stability and altered electronic effects, which can influence its interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methyl-1-(4-prop-2-ynylpiperazin-1-yl)butane-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-3-7-20-8-10-21(11-9-20)18(23)14(2)12-17(22)15-5-4-6-16(19)13-15/h1,4-6,13-14H,7-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQFYTRJDBYDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)F)C(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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